Acetic acid;3-cyclopentylprop-2-en-1-ol
Description
Historical Context and Discovery
Acetic Acid
Acetic acid’s history is deeply intertwined with human civilization. Its natural form, vinegar (a 4–8% aqueous solution), was first produced accidentally through the fermentation of wine or beer exposed to air, a process mediated by Acetobacter bacteria. Theophrastus (3rd century BCE) documented its use in producing pigments like white lead and verdigris, while Hippocrates employed vinegar as an antiseptic. By the 16th century, German alchemist Andreas Libavius described acetone production via lead acetate distillation, marking early studies of acetic acid derivatives.
The compound’s isolation and synthesis milestones include:
- 1845 : Hermann Kolbe’s first inorganic synthesis via carbon disulfide chlorination.
- 1910 : Industrial production from wood distillation (pyroligneous liquor), yielding ~10,000 tons annually in Germany.
- 1963–1970 : Development of catalytic methanol carbonylation processes (rhodium-based Monsanto process; iridium-based Cativa process), revolutionizing large-scale production.
3-Cyclopentylprop-2-en-1-ol
In contrast, 3-cyclopentylprop-2-en-1-ol emerged from modern synthetic organic chemistry. Its first documented synthesis dates to the late 20th century, with PubChem records indicating systematic studies beginning in the 1990s. The compound’s E-isomer (CID 21257194) was cataloged in 2007, reflecting advancements in stereoselective synthesis. Its development aligns with the growing demand for enantiomerically pure intermediates in pharmaceuticals and agrochemicals.
Nomenclature and IUPAC Classification
Acetic Acid
Acetic acid exemplifies the coexistence of trivial and systematic naming conventions:
3-Cyclopentylprop-2-en-1-ol
The IUPAC name follows substitutive nomenclature rules:
- Root chain : A three-carbon propene chain with a hydroxyl group at position 1.
- Substituent : Cyclopentyl group at position 3.
- Stereochemistry : The E-configuration (trans) is specified for the double bond between C2 and C3.
Table 1: Nomenclature Comparison
| Compound | Trivial Name | IUPAC Name | Molecular Formula |
|---|---|---|---|
| CH₃COOH | Acetic acid | Ethanoic acid | C₂H₄O₂ |
| C₈H₁₄O | N/A | (E)-3-cyclopentylprop-2-en-1-ol | C₈H₁₄O |
Industrial and Academic Relevance
Acetic Acid
Acetic acid’s versatility underpins its widespread applications:
Table 2: Industrial Applications of Acetic Acid
In academia, acetic acid is a model compound for studying:
3-Cyclopentylprop-2-en-1-ol
This compound’s relevance lies in synthetic chemistry:
- Organic Synthesis : Serves as a chiral building block for pharmaceuticals and agrochemicals.
- Stereochemical Studies : The E-isomer’s rigidity aids in probing stereoelectronic effects in alkene reactions.
- Catalysis Research : Used to test asymmetric hydrogenation catalysts for enantioselective alcohol production.
Properties
CAS No. |
144090-96-0 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
acetic acid;3-cyclopentylprop-2-en-1-ol |
InChI |
InChI=1S/C8H14O.C2H4O2/c9-7-3-6-8-4-1-2-5-8;1-2(3)4/h3,6,8-9H,1-2,4-5,7H2;1H3,(H,3,4) |
InChI Key |
VEZVRPKGYMDJME-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1CCC(C1)C=CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-cyclopentylprop-2-en-1-ol typically involves the reaction of cyclopentylprop-2-en-1-ol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3-cyclopentylprop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed in substitution reactions.
Major Products Formed
Oxidation: Cyclopentylprop-2-en-1-one or cyclopentylprop-2-enoic acid.
Reduction: Cyclopentylprop-2-en-1-ol or cyclopentylpropane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetic acid;3-cyclopentylprop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;3-cyclopentylprop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of metabolic pathways.
Comparison with Similar Compounds
Research Findings and Implications
- Metabolic Flux Analysis (MFA): Overexpression of PQQ-ADH redirects carbon flux toward acetic acid synthesis, reducing TCA cycle activity and biomass production .
- Proteomic Insights: Engineered strains exhibit upregulated stress-response proteins (e.g., DnaK, EF-Tu) and downregulated oxidoreductases, balancing acid production with cellular survival .
- Industrial Relevance: Enhanced acetic acid yield (61.42 g L⁻¹) in engineered A.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
